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Introduction: The Enduring Significance of the
Morpholine Ring

In the landscape of medicinal chemistry, certain molecular frameworks consistently emerge as
cornerstones of successful therapeutic agents. The morpholine ring, a six-membered saturated
heterocycle containing both an oxygen and a nitrogen atom, stands as a testament to this
principle.[1][2] Its prevalence in a vast array of biologically active compounds is not coincidental
but rather a consequence of its unique physicochemical properties. The presence of the ether
oxygen reduces the basicity of the nitrogen atom, influencing the molecule's pKa and leading to
favorable pharmacokinetic profiles, including enhanced solubility and metabolic stability.[3][4]
This guide provides a comprehensive exploration of the diverse biological activities of
morpholine-containing compounds, delving into their mechanisms of action, structure-activity
relationships (SAR), and the experimental methodologies employed to elucidate their
therapeutic potential.

I. The Spectrum of Biological Activity: From
Anticancer to Neuroprotection

The versatility of the morpholine scaffold has been harnessed to develop compounds with a
wide range of pharmacological effects.[5][6] This section will explore the most significant areas
of biological activity, supported by mechanistic insights and quantitative data.

© 2025 BenchChem. All rights reserved. 1/15 Tech Support


https://www.benchchem.com/product/b1390736?utm_src=pdf-interest
https://en.wikipedia.org/wiki/Reboxetine
https://en.wikipedia.org/wiki/Amorolfine
https://attogene.com/acetylcholinesterase-inhibition-assay/
https://www.mdpi.com/1422-0067/22/7/3659
https://www.researchgate.net/publication/331480489_A_review_on_pharmacological_profile_of_Morpholine_derivatives
https://www.researchgate.net/publication/261218009_Signaling_pathway_cross_talk_in_Alzheimer's_disease
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1390736?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGH@ Foundational & Exploratory

Check Availability & Pricing

A. Anticancer Activity: Targeting Key Signaling
Pathways

Morpholine derivatives have demonstrated significant potential as anticancer agents, with
several compounds targeting critical pathways involved in cell proliferation, survival, and
angiogenesis.[6][7]

Mechanism of Action: Inhibition of Kinase Signaling

A primary mechanism by which morpholine-containing compounds exert their anticancer effects
is through the inhibition of protein kinases, particularly within the PI3K/Akt/mTOR signaling
pathway.[8][9] This pathway is frequently dysregulated in various cancers, leading to
uncontrolled cell growth. The morpholine moiety often plays a crucial role in binding to the ATP-
binding pocket of these kinases, thereby blocking their activity.[10]

Case Study: Gefitinib

Gefitinib is a prime example of a successful morpholine-containing anticancer drug.[11] It
selectively inhibits the tyrosine kinase activity of the Epidermal Growth Factor Receptor
(EGFR), which is often overexpressed or mutated in non-small cell lung cancer (NSCLC).[5]
[12] The morpholine group in Gefitinib enhances its solubility and pharmacokinetic properties,
contributing to its oral bioavailability.[7] By blocking EGFR signaling, Gefitinib inhibits
downstream pathways like RAS-RAF-MEK-ERK and PI3K-Akt, leading to reduced tumor cell
proliferation and induction of apoptosis.[5][13]

PISK/Akt/mTOR Signaling Pathway
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Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of Gefitinib.
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Quantitative Data: Anticancer Activity of Morpholine Derivatives

Cancer Cell
Compound ID Target(s) Li IC50 (pM) Reference
ine

AK-10 Tubulin A549 (Lung) 8.55 [7]
MCF-7 (Breast) 3.15 [7]
SHSY-5Y

3.36 [7]
(Neuroblastoma)
Compound 10e mTOR A549 (Lung) 0.033 [14]
Compound 24 bCA-II - 14.68 [15]
Gefitinib EGFR Various Varies [11]

B. Antibacterial Activity: A Novel Mechanism of Protein
Synthesis Inhibition

The emergence of antibiotic-resistant bacteria has created an urgent need for new antibacterial
agents with novel mechanisms of action. Morpholine-containing compounds, particularly the
oxazolidinone class, have provided a significant breakthrough in this area.

Mechanism of Action: Targeting the Bacterial Ribosome

Linezolid, the first clinically approved oxazolidinone antibiotic, contains a morpholine ring that is
crucial for its activity and metabolic profile.[1] It inhibits bacterial protein synthesis by binding to
the 23S ribosomal RNA of the 50S subunit, preventing the formation of a functional 70S
initiation complex.[2][16] This unique mechanism of action makes it effective against a wide
range of Gram-positive bacteria, including methicillin-resistant Staphylococcus aureus (MRSA)
and vancomycin-resistant enterococci (VRE).[17][18]

Case Study: Linezolid

The morpholine ring in Linezolid undergoes oxidation to form two inactive metabolites, which is
a key part of its metabolic pathway.[1] Its ability to inhibit protein synthesis at a very early stage
is a key advantage, and resistance development is relatively slow.[16]
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Quantitative Data: Antibacterial Activity of Morpholine Derivatives

Compound Bacterial Strain MIC (pg/mL) Reference
Linezolid Streptococci 05-4 [16]
Enterococci 05-4 [16]

Staphylococci 05-4 [16]

Compound 12 S. aureus 25 [5]

E. coli 29 [5]

C. Antifungal Activity: Disrupting Fungal Cell Membrane
Integrity

Morpholine derivatives have also been successfully developed as antifungal agents, primarily
for topical applications.

Mechanism of Action: Inhibition of Ergosterol Biosynthesis

Amorolfine and Fenpropimorph are two notable examples of morpholine-based antifungals.[2]
[12] They act by inhibiting enzymes involved in the ergosterol biosynthesis pathway, a critical
component of the fungal cell membrane.[12][19] Amorolfine specifically inhibits two enzymes:
Al4-reductase and A7-A8-isomerase.[8][12] This dual inhibition leads to the depletion of
ergosterol and the accumulation of toxic sterol intermediates, ultimately compromising the
fungal cell membrane's integrity and leading to cell death.[12]

Case Study: Amorolfine

Amorolfine is widely used as a topical treatment for onychomycosis (fungal nail infections).[2]
Its morpholine structure is essential for its antifungal activity. The disruption of the fungal cell
membrane makes it a fungicidal agent against a broad spectrum of fungi.[19]

Quantitative Data: Antifungal Activity of Morpholine Derivatives
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Compound Fungal Strain IC50 (pg/mL) MIC (pg/mL) Reference
Sila-analogue 24  C. albicans 0.2 0.5 [20]

C. neoformans 0.1 0.25 [20]

Compound 12 C. albicans - 20 [5]

A. niger - 40 (5]

Compound A14 C. glabrata - <0.0313 [21]

D. Anti-inflammatory Activity: Modulating Inflammatory
Mediators

The anti-inflammatory properties of morpholine-containing compounds have been investigated,
with many derivatives showing promising activity.

Mechanism of Action: Inhibition of Inflammatory Enzymes

One of the key mechanisms of anti-inflammatory action is the inhibition of cyclooxygenase
(COX) enzymes, particularly COX-2, which is inducible during inflammation and responsible for
the production of prostaglandins.[22] Some morpholine derivatives have also been shown to
inhibit the production of nitric oxide (NO) by inducible nitric oxide synthase (iNOS).[23]

Quantitative Data: Anti-inflammatory Activity of Morpholine Derivatives

Compound ID Assay IC50 (uM) Reference
Compound 4c BSA Denaturation 25.31 [24]
Compound 4d BSA Denaturation 26.33 [24]

Compound 4d )
] ) ) BSA Denaturation 21.9 (ug/mL) [25]
(Thiazoline-2-thione)

E. Neuroprotective Activity: Modulating
Neurotransmitter Systems and Signaling Pathways
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Morpholine derivatives have emerged as promising candidates for the treatment of
neurodegenerative diseases like Alzheimer's and Parkinson's disease.

Mechanism of Action: Diverse Targets in the CNS

The neuroprotective effects of morpholine-containing compounds are attributed to their ability
to interact with various targets in the central nervous system (CNS). For instance, Reboxetine
is a selective norepinephrine reuptake inhibitor (NRI), which increases the concentration of
norepinephrine in the synaptic cleft, a neurotransmitter implicated in mood and cognitive
function.[1][26] Other morpholine derivatives have been shown to inhibit acetylcholinesterase
(AChE), an enzyme that breaks down the neurotransmitter acetylcholine, which is crucial for
memory and learning.[3] Furthermore, the PI3K/Akt signaling pathway, which is also a target in
cancer, plays a role in neuronal survival and is implicated in Alzheimer's disease.[27][28]

Case Study: Reboxetine

Reboxetine is used as an antidepressant and has shown potential neuroprotective effects.[11]
Its morpholine structure is key to its selective inhibition of the norepinephrine transporter.[1][7]
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Caption: Key signaling pathways implicated in Alzheimer's disease.

Il. Experimental Protocols for Assessing Biological
Activity

The evaluation of the biological activity of morpholine-containing compounds relies on a suite
of robust and standardized in vitro assays. This section provides detailed, step-by-step
methodologies for key experiments.

A. Anticancer Activity: MTT Assay for Cytotoxicity

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an
indicator of cell viability, proliferation, and cytotoxicity.[19][29]

Experimental Workflow: MTT Assay

1. Seed Cells 2. Treat with T — 4. Incubate 5. Solubilize Formazan 6. Read Absorbance 7. Calculate % Viability
in 96-well plate Morpholine Compound : g (2-4 hours) Crystals (DMSO) (570 nm) and 1C50

Click to download full resolution via product page
Caption: Experimental workflow for the MTT cytotoxicity assay.
Step-by-Step Protocol:
o Cell Seeding:
o Harvest and count cells from a healthy, sub-confluent culture.

o Seed the cells in a 96-well flat-bottom plate at a predetermined optimal density (e.g.,
5,000-10,000 cells/well) in 100 pL of complete culture medium.

o Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell
attachment.

e Compound Treatment:
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o Prepare serial dilutions of the morpholine-containing test compound in culture medium.

o Remove the medium from the wells and add 100 pL of the compound dilutions to the
respective wells. Include a vehicle control (e.g., DMSO) and a positive control (a known
cytotoxic agent).

o Incubate the plate for the desired exposure time (e.g., 24, 48, or 72 hours).

e MTT Addition and Incubation:

o Prepare a 5 mg/mL stock solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-
diphenyltetrazolium bromide) in sterile PBS.[26]

o Add 10 pL of the MTT stock solution to each well.[30]

o Incubate the plate for 2-4 hours at 37°C, protected from light. Metabolically active cells will
reduce the yellow MTT to purple formazan crystals.[26]

e Formazan Solubilization:

o Carefully aspirate the medium containing MTT from each well without disturbing the
formazan crystals.

o Add 100 pL of a solubilization solution (e.g., DMSO or a solution of 10% SDS in 0.01 M
HCI) to each well.[26]

o Mix thoroughly on an orbital shaker for 15 minutes to ensure complete dissolution of the
formazan crystals.[15]

o Absorbance Measurement and Data Analysis:

o Measure the absorbance of each well at a wavelength of 570 nm using a microplate
reader.[26]

o Calculate the percentage of cell viability for each treatment concentration relative to the
vehicle control.
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o Determine the IC50 value (the concentration of the compound that inhibits cell growth by
50%) by plotting a dose-response curve.

B. Antimicrobial Susceptibility Testing: Broth
Microdilution Method

The broth microdilution method is a standardized technique for determining the Minimum
Inhibitory Concentration (MIC) of an antimicrobial agent against a specific microorganism.[13]
[31]

Step-by-Step Protocol (Adapted from CLSI guidelines):
¢ Inoculum Preparation:

o From a pure culture of the test microorganism grown on an appropriate agar plate for 18-
24 hours, select 3-5 isolated colonies.

o Suspend the colonies in sterile saline or broth to achieve a turbidity equivalent to a 0.5
McFarland standard (approximately 1-2 x 108 CFU/mL).[32][33]

o Preparation of Antimicrobial Dilutions:

o Prepare serial two-fold dilutions of the morpholine-containing compound in a suitable broth
medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi) in a 96-well
microtiter plate.[10][13]

e |noculation:
o Dilute the standardized inoculum in the broth medium.

o Inoculate each well of the microtiter plate with the diluted inoculum, resulting in a final
concentration of approximately 5 x 10> CFU/mL for bacteria or 0.5-2.5 x 103 CFU/mL for
fungi.

¢ Incubation:
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o Incubate the plates at 35-37°C for 16-20 hours for most bacteria or 24-72 hours for fungi,
depending on the organism.[10]

e Reading and Interpretation:

o The MIC is defined as the lowest concentration of the antimicrobial agent that completely
inhibits visible growth of the microorganism.

o The results are interpreted as susceptible, intermediate, or resistant based on established
breakpoints.

C. Enzyme Inhibition Assays: Acetylcholinesterase
(AChE) Inhibition

This assay is used to screen for compounds that inhibit the activity of AChE, a key target in
Alzheimer's disease therapy.[3]

Step-by-Step Protocol (Ellman's Method):

o Reagent Preparation:
o Prepare a solution of AChE enzyme in a suitable buffer (e.g., phosphate buffer, pH 8.0).
o Prepare a solution of the substrate, acetylthiocholine iodide.
o Prepare a solution of the chromogen, 5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB).

e Assay Procedure:

o In a 96-well plate, add the buffer, DTNB solution, and the morpholine-containing test
compound at various concentrations.

o Add the AChE enzyme solution to each well and incubate for a short period (e.g., 15
minutes) to allow for inhibitor binding.

o Initiate the reaction by adding the acetylthiocholine substrate to each well.

e Measurement and Analysis:
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[e]

The hydrolysis of acetylthiocholine by AChE produces thiocholine, which reacts with DTNB
to form a yellow-colored product.

[e]

Measure the absorbance of the yellow product kinetically at 412 nm over a period of time.
[16]

Calculate the rate of the reaction for each inhibitor concentration.

[e]

o

Determine the percent inhibition and the 1C50 value of the test compound.

lll. Synthesis of Bioactive Morpholine-Containing
Compounds

The facile synthesis of the morpholine ring and its derivatives has contributed to its widespread
use in medicinal chemistry.[18] A brief overview of common synthetic strategies is presented
here.

A common and efficient method for the synthesis of the morpholine core involves the
cyclization of B-amino alcohols. For example, the synthesis of the antidepressant drug
Reboxetine involves the construction of the morpholine ring from a chiral amino alcohol
precursor.[18][30] Other methods include the reaction of diethanolamine with a dehydrating
agent or the alkylation of a pre-formed morpholine ring. The synthesis of Amorolfine, for
instance, can be achieved through the reductive amination of a suitable ketone with cis-2,6-
dimethylmorpholine.[17][34]

Conclusion

The morpholine scaffold has unequivocally earned its status as a privileged structure in
medicinal chemistry. Its favorable physicochemical and pharmacokinetic properties, combined
with its synthetic accessibility, have enabled the development of a diverse range of clinically
successful drugs and promising therapeutic candidates. The continued exploration of novel
morpholine derivatives and their biological activities holds immense potential for addressing
unmet medical needs in oncology, infectious diseases, neurodegenerative disorders, and
inflammatory conditions. This guide has provided a comprehensive overview of the biological
activities of morpholine-containing compounds, their mechanisms of action, and the
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experimental methodologies used to evaluate them, serving as a valuable resource for
researchers and scientists in the field of drug discovery and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

. Reboxetine - Wikipedia [en.wikipedia.org]
. Amorolfine - Wikipedia [en.wikipedia.org]
. attogene.com [attogene.com]

. mdpi.com [mdpi.com]

. researchgate.net [researchgate.net]

°
(o2} ol EEN w N =

. researchgate.net [researchgate.net]

e 7. Reboxetine: a pharmacologically potent, selective, and specific norepinephrine reuptake
inhibitor - PubMed [pubmed.ncbi.nim.nih.gov]

o 8. Mechanism of action of Amorolfine_Chemicalbook [chemicalbook.com]
e 9. mdpi.com [mdpi.com]

e 10. CLSI broth microdilution method for testing susceptibility of Malassezia pachydermatis to
thiabendazole - PMC [pmc.ncbi.nim.nih.gov]

e 11. Stimulation of noradrenergic transmission by reboxetine is beneficial for a mouse model
of progressive parkinsonism - PMC [pmc.ncbi.nlm.nih.gov]

e 12. What is the mechanism of Amorolfine Hydrochloride? [synapse.patsnap.com]

e 13. M27 | Reference Method for Broth Dilution Antifungal Susceptibility Testing of Yeasts
[clsi.org]

e 14, bosterbio.com [bosterbio.com]

e 15. Design, synthesis, and in vitro and in silico studies of morpholine derived thiazoles as
bovine carbonic anhydrase-Il inhibitors - PMC [pmc.ncbi.nim.nih.gov]

e 16. sigmaaldrich.com [sigmaaldrich.com]

© 2025 BenchChem. All rights reserved. 13/15 Tech Support


https://www.benchchem.com/product/b1390736?utm_src=pdf-custom-synthesis
https://en.wikipedia.org/wiki/Reboxetine
https://en.wikipedia.org/wiki/Amorolfine
https://attogene.com/acetylcholinesterase-inhibition-assay/
https://www.mdpi.com/1422-0067/22/7/3659
https://www.researchgate.net/publication/331480489_A_review_on_pharmacological_profile_of_Morpholine_derivatives
https://www.researchgate.net/publication/261218009_Signaling_pathway_cross_talk_in_Alzheimer's_disease
https://pubmed.ncbi.nlm.nih.gov/10812041/
https://pubmed.ncbi.nlm.nih.gov/10812041/
https://www.chemicalbook.com/article/mechanism-of-action-of-amorolfine.htm
https://www.mdpi.com/2076-0817/14/10/999
https://pmc.ncbi.nlm.nih.gov/articles/PMC3769738/
https://pmc.ncbi.nlm.nih.gov/articles/PMC3769738/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6437187/
https://pmc.ncbi.nlm.nih.gov/articles/PMC6437187/
https://synapse.patsnap.com/article/what-is-the-mechanism-of-amorolfine-hydrochloride
https://clsi.org/shop/standards/m27/
https://clsi.org/shop/standards/m27/
https://www.bosterbio.com/media/pdf/AR4001_DS.pdf
https://pmc.ncbi.nlm.nih.gov/articles/PMC11228576/
https://pmc.ncbi.nlm.nih.gov/articles/PMC11228576/
https://www.sigmaaldrich.com/deepweb/assets/sigmaaldrich/product/documents/370/429/mak324bul.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1390736?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BE“GH Foundational & Exploratory

Check Availability & Pricing

e 17. WO2013097629A1 - Preparation method of amorolfine hydrochloride - Google Patents
[patents.google.com]

e 18. pubs.acs.org [pubs.acs.org]
e 19. Preclinical data and mode of action of amorolfine - PubMed [pubmed.ncbi.nim.nih.gov]

e 20. Silicon Incorporated Morpholine Antifungals: Design, Synthesis, and Biological
Evaluation - PMC [pmc.ncbi.nim.nih.gov]

o 21. Design, synthesis and evaluation of antifungal activity of 8-hydroxyquinolin-5-ylidene
thiosemicarbazone derivatives - PMC [pmc.ncbi.nlm.nih.gov]

e 22. benchchem.com [benchchem.com]

» 23. Synthesis, docking and evaluation of in vitro anti-inflammatory activity of novel
morpholine capped B-lactam derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]

e 24.japsonline.com [japsonline.com]
e 25. mdpi.com [mdpi.com]
e 26. What is the mechanism of Reboxetine Mesilate? [synapse.patsnap.com]

e 27. Common Signaling Pathways Involved in Alzheimer’s Disease and Stroke: Two Faces of
the Same Coin - PMC [pmc.ncbi.nim.nih.gov]

o 28. Frontiers | The role of PI3K signaling pathway in Alzheimer’s disease [frontiersin.org]

e 29. Synthesis, in-vitro inhibition of cyclooxygenases and in silico studies of new isoxazole
derivatives - PMC [pmc.ncbi.nlm.nih.gov]

e 30. pubs.acs.org [pubs.acs.org]
e 31. journals.asm.org [journals.asm.org]

o 32. A Multitude of Signaling Pathways Associated with Alzheimer’s Disease and Their Roles
in AD Pathogenesis and Therapy - PMC [pmc.ncbi.nlm.nih.gov]

o 33. researchgate.net [researchgate.net]

e 34.US8664381B2 - Process for the preparation and purification of amorolfine hydrochloride
- Google Patents [patents.google.com]

 To cite this document: BenchChem. [The Morpholine Motif: A Privileged Scaffold in Drug
Discovery and Biological Activity]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b1390736#biological-activity-of-morpholine-
containing-compounds]

Disclaimer & Data Validity:

© 2025 BenchChem. All rights reserved. 14 /15 Tech Support


https://patents.google.com/patent/WO2013097629A1/en
https://patents.google.com/patent/WO2013097629A1/en
https://pubs.acs.org/doi/10.1021/acs.oprd.7b00265
https://pubmed.ncbi.nlm.nih.gov/1550968/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4645241/
https://pmc.ncbi.nlm.nih.gov/articles/PMC4645241/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12312040/
https://pmc.ncbi.nlm.nih.gov/articles/PMC12312040/
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_a_Selective_COX_2_Inhibitor_in_In_Vitro_Studies.pdf
https://pubmed.ncbi.nlm.nih.gov/32717692/
https://pubmed.ncbi.nlm.nih.gov/32717692/
https://japsonline.com/admin/php/uploads/2621_pdf.pdf
https://www.mdpi.com/2076-3417/15/11/6095
https://synapse.patsnap.com/article/what-is-the-mechanism-of-reboxetine-mesilate
https://pmc.ncbi.nlm.nih.gov/articles/PMC10200243/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10200243/
https://www.frontiersin.org/journals/aging-neuroscience/articles/10.3389/fnagi.2024.1459025/full
https://pmc.ncbi.nlm.nih.gov/articles/PMC10511884/
https://pmc.ncbi.nlm.nih.gov/articles/PMC10511884/
https://pubs.acs.org/doi/10.1021/op200181f
https://journals.asm.org/doi/full/10.1128/jcm.43.10.5243-5246.2005
https://pmc.ncbi.nlm.nih.gov/articles/PMC7876169/
https://pmc.ncbi.nlm.nih.gov/articles/PMC7876169/
https://www.researchgate.net/publication/343413119_In_vitro_Assessment_of_Anti-Inflammatory_and_COX-2_inhibitory_action_of_some_medicinal_plants
https://patents.google.com/patent/US8664381B2/en
https://patents.google.com/patent/US8664381B2/en
https://www.benchchem.com/product/b1390736#biological-activity-of-morpholine-containing-compounds
https://www.benchchem.com/product/b1390736#biological-activity-of-morpholine-containing-compounds
https://www.benchchem.com/product/b1390736#biological-activity-of-morpholine-containing-compounds
https://www.benchchem.com/product/b1390736#biological-activity-of-morpholine-containing-compounds
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b1390736?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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